1-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride
Overview
Description
1-(4-(Trifluoromethoxy)phenyl)cyclopropan-1-amine hydrochloride, also known as TPCP-AM, is a novel small molecule that has been used in a variety of scientific research applications. It is a cyclic amine derivative with a trifluoromethoxy phenyl group as its functional group. TPCP-AM has been studied for its potential use in drug discovery and development, as well as in the study of its biochemical and physiological effects.
Scientific Research Applications
Medicinal Chemistry
1-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride: is a compound that can be utilized in the development of new pharmaceuticals. Its structure suggests potential activity in the central nervous system (CNS), and it could be a precursor for the synthesis of compounds targeting neurological disorders. The trifluoromethoxy group is particularly interesting due to its electron-withdrawing properties, which can affect the pharmacokinetics of the molecule .
Pharmacology
In pharmacology, this compound’s ability to cross the blood-brain barrier could be explored due to the presence of the trifluoromethoxy group. It may serve as a lead compound for the development of drugs with CNS activity, potentially aiding in the treatment of depression, anxiety, or neurodegenerative diseases. Further research could determine its receptor binding affinity and selectivity .
Biochemistry
Biochemically, 1-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride could be used to study enzyme-substrate interactions, especially in enzymes that metabolize cyclopropane-containing substrates. Its unique structure allows for the investigation of enzyme kinetics and the development of enzyme inhibitors .
Materials Science
The compound’s structural components make it a candidate for the synthesis of advanced materials. The trifluoromethoxy phenyl group could impart unique electronic properties, making it suitable for use in organic semiconductors or as a monomer in polymer chemistry for creating materials with specific optical or electrical properties .
Chemical Engineering
In chemical engineering, this compound could be involved in process optimization studies. Its stability under various conditions can be assessed to improve the synthesis of related compounds. Additionally, its solubility and reactivity could be important parameters in designing large-scale production processes .
Environmental Science
The environmental impact of 1-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride and its derivatives could be another area of application. Studies could focus on its biodegradability, potential bioaccumulation, and the effects of its breakdown products on ecosystems .
properties
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO.ClH/c11-10(12,13)15-8-3-1-7(2-4-8)9(14)5-6-9;/h1-4H,5-6,14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMAIDYCYQHHBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)OC(F)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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